![molecular formula C5H4N4O3S B3050307 7H-purine-6-sulfonic Acid CAS No. 25023-39-6](/img/structure/B3050307.png)
7H-purine-6-sulfonic Acid
Overview
Description
7H-purine-6-sulfonic Acid, also known by its CAS number 25023-39-6, is a chemical compound with the molecular formula C5H4N4O3S . The molecule contains a total of 17 atoms, including 4 Hydrogen atoms, 5 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 18 bonds .
Synthesis Analysis
The synthesis of this compound or similar compounds involves reactions with sulfonylchloride or sulfonamides . For instance, the reaction of 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA) provided a compound which can be regarded as a secondary metabolite of ultimate mutagen 6-hydroxylaminopurine .Molecular Structure Analysis
The this compound molecule contains a total of 18 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis
Sulfonic acids, like this compound, are very strong acids (pKa -7). The conjugate bases of sulfonic acids are called sulfonate anions and are resonance stabilized, making them good leaving groups .Scientific Research Applications
Electrochemical Reduction and Analytical Applications
7H-purine-6-sulfonic acid demonstrates significant potential in electrochemical studies. McAllister and Dryhurst (1971) explored its electrochemical reduction, revealing its conversion to various reduced forms such as 1,6-dihydropurine and 1,2,3,6-tetrahydropurine under varying pH conditions. This study indicates the acid's utility in understanding electrochemical behaviors of sulfur-containing purines, which can be applied in analytical chemistry for sensitive identification of compounds (McAllister & Dryhurst, 1971).
Chromatographic Behavior
Lepri, Desideri, and Coas (1972) examined the chromatographic behavior of purines, including this compound, on various ion exchangers. This study provides insights into the retention mechanisms of these compounds, which is crucial for chromatographic separation and analysis in biochemical and pharmaceutical research (Lepri, Desideri, & Coas, 1972).
Cancer Research and Angiogenesis Inhibition
In the realm of cancer research, Xu et al. (2014) synthesized N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides, revealing their potential as protein kinase and angiogenesis inhibitors. This research underscores the therapeutic potential of this compound derivatives in developing new cancer treatments (Xu et al., 2014).
Antitumor Activity in Mice
The antitumor activity of sulfinosine congeners, which include N9-alkylpurines and purine ribonucleosides synthesized from this compound, has been demonstrated in mice by Hanna et al. (1994). These compounds showed significant reduction in body burdens of leukemia cells, highlighting the acid's importance in developing new chemotherapeutic agents (Hanna et al., 1994).
Supramolecular Chemistry
Tamilselvi and Muthiah (2011) explored the supramolecular patterns in benzyladeninium p-toluenesulfonate, a derivative of this compound. This study contributes to the understanding of molecular interactions and crystal structures, which is crucial in the field of supramolecular chemistry (Tamilselvi & Muthiah, 2011).
Future Directions
Research into purine derivatives, including 7H-purine-6-sulfonic Acid, is ongoing due to their interesting pharmacological properties . Future directions may include further exploration of their synthesis, properties, and potential applications in various fields, including biochemistry and medicine .
Mechanism of Action
Target of Action
Purine analogs, which 7h-purine-6-sulfonic acid is a part of, have been known to exhibit biological cytotoxic activities . They can be used as anticancer, antibacterial, antiviral, antifungal, antiparasitic, and antitubercular agents .
Mode of Action
It has been suggested that purine-6-sulfenic acid, a related compound, binds directly to hepatic microsomal protein . This suggests a possible involvement of this compound in metabolic activation and tissue binding.
Biochemical Pathways
They are basic components of nucleotides involved in cell proliferation, and impaired purine metabolism is associated with the progression of various diseases . The de novo biosynthesis of purine depends on six enzymes that catalyze the conversion of phosphoribosylpyrophosphate to inosine 5′-monophosphate .
Result of Action
Given its potential as a purine analog, it may have a range of effects depending on the target, including cytotoxic activities .
properties
IUPAC Name |
7H-purine-6-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3S/c10-13(11,12)5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,10,11,12)(H,6,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCVRHLGQURSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422381 | |
Record name | 7H-purine-6-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25023-39-6 | |
Record name | 7H-purine-6-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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